
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol is an organic compound that features a cyclopropyl group attached to a 1,2,3-triazole ring, which is further connected to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction known as “click chemistry.” This method employs azides and alkynes to form 1,2,3-triazoles in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, often in aqueous media, making it both efficient and environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of click chemistry can be scaled up for industrial applications. The use of readily available starting materials and the mild reaction conditions make this compound a viable candidate for large-scale synthesis.
化学反応の分析
Types of Reactions
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studying enzyme inhibition and other biological processes.
Industry: It can be used in the production of dyes, photographic materials, and corrosion inhibitors
作用機序
The mechanism of action of (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
類似化合物との比較
Similar Compounds
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
- (1-methyl-1H-1,2,4-triazol-3-yl)methanol
- (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine
Uniqueness
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
(1-cyclopropyltriazol-4-yl)methanol |
InChI |
InChI=1S/C6H9N3O/c10-4-5-3-9(8-7-5)6-1-2-6/h3,6,10H,1-2,4H2 |
InChIキー |
VJNBEBBVXDLETN-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=C(N=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


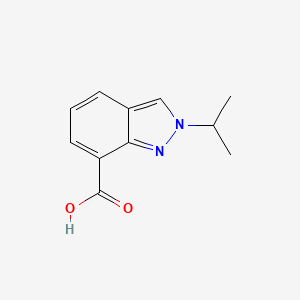
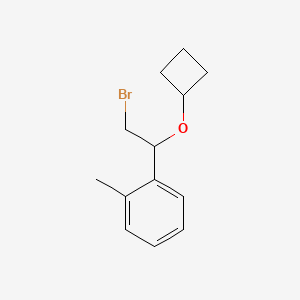
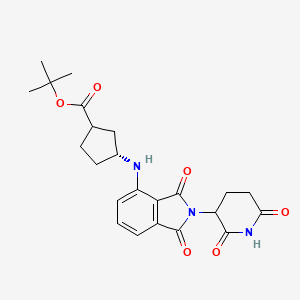
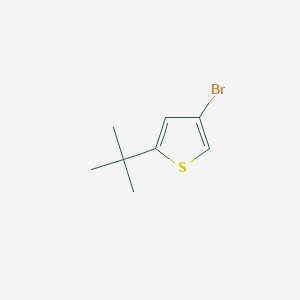
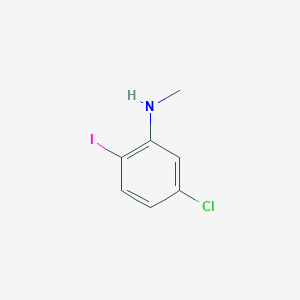
![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)
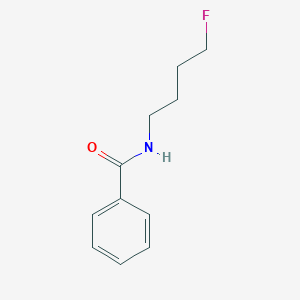


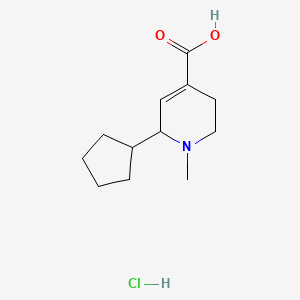


![2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B13489471.png)
![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)
